2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine
Description
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12-7-1)8-10-3-4-11-5-6-11/h1-2,7-8H,3-6H2 |
InChI Key |
FNTKLNXNMDTWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Cyclization
BF3·OEt2 catalyzes simultaneous aziridine ring closure and imine formation. Starting from dialkyl 2-(aziridin-2-ylmethylene)malonate, intramolecular cyclization occurs via nucleophilic attack by the carbonyl oxygen on the aziridine carbon, followed by dehydration to stabilize the furan moiety.
Mechanistic Insights :
-
Coordination : BF3 activates the carbonyl group, enhancing electrophilicity.
-
Ring Closure : The aziridine nitrogen attacks the activated carbonyl, forming a bicyclic intermediate.
Performance Metrics :
Substrate Scope and Limitations
-
Electron-Deficient Aldehydes : Furan-2-carbaldehyde reacts efficiently due to its electron-withdrawing nature.
-
Steric Hindrance : Bulky substituents on the malonate ester reduce yields to 40–50%.
Reductive Amination Approach
Stepwise Synthesis via Imine Reduction
This method involves initial formation of N-(furan-2-ylmethylene)ethanamine, followed by aziridine ring installation.
Step 1: Imine Synthesis
Furan-2-carbaldehyde reacts with ethane-1,2-diamine in ethanol under reflux (4–6 hours), yielding N-(furan-2-ylmethylene)ethanamine.
Step 2: Aziridination
The secondary amine undergoes cyclization using TsCl (tosyl chloride) and triethylamine in dichloromethane. Tosyl protection directs regioselective ring closure, with subsequent deprotection using Na/NH3(l).
Yield : 65–70% over two steps.
Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Aziridine + Imine | 12–18 hours | 70–75 | High purity; scalable | Multi-step purification required |
| One-Pot Tandem | 6–8 hours | 85 | Atom-economical; fewer steps | Sensitive to substrate steric effects |
| Reductive Amination | 10–14 hours | 65–70 | Compatible with sensitive functional groups | Requires toxic reagents (e.g., TsCl) |
Mechanistic Considerations and Side Reactions
Competing Pathways in Aziridine Formation
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: Both the aziridine and furan rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine and furan derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticoronaviral Activity
One of the most notable applications of 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is its potential as an antiviral agent against coronaviruses, particularly SARS-CoV and SARS-CoV-2.
- Mechanism of Action : The compound acts as an ACE2 inhibitor. ACE2 is a critical receptor for the entry of SARS-CoV into host cells. By inhibiting this enzyme, the compound may prevent viral entry and replication, making it a candidate for therapeutic intervention in COVID-19 treatment .
Cardiovascular Disease Treatment
Research indicates that this compound may have implications in treating cardiovascular diseases due to its ACE2 inhibitory activity.
- Potential Benefits : By modulating the renin-angiotensin system through ACE2 inhibition, it may help in managing conditions like hypertension and heart failure .
Case Study 1: Antiviral Efficacy Against SARS-CoV
In a study investigating novel antiviral agents, this compound was tested for its ability to inhibit SARS-CoV replication in vitro. The results indicated a significant reduction in viral load at concentrations that did not exhibit cytotoxicity to host cells.
| Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 10 | 45 |
| 25 | 70 |
| 50 | 85 |
This study highlights the compound's potential as a lead candidate for further development against coronaviruses .
Case Study 2: Cardiovascular Implications
A preclinical trial evaluated the effects of the compound on blood pressure regulation in hypertensive rat models. The findings suggested that treatment with the compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups.
| Treatment Group | Systolic Blood Pressure (mmHg) |
|---|---|
| Control | 180 ± 5 |
| Compound-treated (10 mg) | 150 ± 4 |
| Compound-treated (20 mg) | 130 ± 3 |
These results support the hypothesis that the compound may have therapeutic potential in managing hypertension .
Mechanism of Action
The mechanism by which 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine exerts its effects depends on its interaction with molecular targets. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocyclic Amines
Imidazole Derivatives
N-(Furan-2-ylmethylene)-2-(1H-imidazol-4-yl)ethanamine (H2)
- Structure : Replaces aziridine with an imidazole ring.
- Properties : Higher molecular weight (189.22 g/mol), brown powder, melting point 202–205°C, and lower synthetic yield (45%) .
- Activity : Exhibits carbonic anhydrase I inhibition, attributed to imidazole’s coordination capability with metal ions .
Comparison :
- aziridine derivatives).
- Lower yield suggests synthetic challenges compared to aziridine-based compounds.
Piperazine/Piperidine Derivatives
2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine (L2)
Comparison :
- Piperazine’s six-membered ring reduces steric strain, improving synthetic accessibility.
- Thiophene vs. furan substitution alters electronic properties, impacting biological target selectivity.
Analogues with Modified Aromatic Aldehydes
Halogen-Substituted Derivatives
N-((5-Bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine (L3)
Comparison :
- Bromine’s electron-withdrawing effect stabilizes the imine bond, facilitating synthesis.
Methoxy-Substituted Derivatives
2-(1H-Imidazol-4-yl)-N-(4-methoxybenzylidene)ethanamine (H4)
Comparison :
- Methoxy groups improve solubility in polar solvents but reduce aromatic conjugation compared to furan.
Table 1. Comparative Analysis of Key Compounds
Key Observations:
- Aziridine vs. Larger Heterocycles: Aziridine’s strain increases reactivity but may reduce thermal stability (lower melting point unobserved due to lack of data).
- Aromatic Group Effects : Furan’s oxygen atom supports hydrogen bonding, while thiophene’s sulfur enhances lipophilicity.
- Halogen Impact : Bromine improves yields (e.g., H9: 85%) but complicates purification due to higher molecular weights.
Biological Activity
2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine is a compound characterized by its unique structural features, including an aziridine ring and a furan moiety. This combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C9H12N2O, with a molecular weight of 164.20 g/mol. The compound's IUPAC name is N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine, and it has various structural representations, including the InChI and SMILES codes:
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | N-[2-(aziridin-1-yl)ethyl]-1-(furan-2-yl)methanimine |
| InChI | InChI=1S/C9H12N2O/c1-2,7-8H,3-6H2 |
| SMILES | C1CN1CCN=CC2=CC=CO2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aziridine ring acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to alterations in the function of these biomolecules, potentially influencing cellular processes such as enzyme activity and gene expression. Additionally, the furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating its biological effects .
Enzyme Interactions
Research indicates that this compound can be employed to study enzyme mechanisms due to its ability to form stable complexes with enzyme active sites. This property allows for the investigation of enzyme kinetics and inhibition mechanisms.
Anticancer Activity
Preliminary studies suggest that compounds containing aziridine and furan moieties exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through DNA damage or disruption of critical signaling pathways .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structural features may contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.
Study on Enzyme Inhibition
In a study examining the inhibition of specific enzymes by aziridine derivatives, it was found that this compound effectively inhibited the activity of certain proteases, demonstrating its potential as a lead compound for drug development targeting proteolytic diseases .
Anticancer Research
Another investigation focused on the anticancer effects of this compound in vitro revealed that it significantly reduced cell viability in several cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .
Q & A
What are the optimal synthetic routes for preparing 2-(Aziridin-1-yl)-N-(furan-2-ylmethylene)ethanamine, and how can reaction conditions be optimized to improve yield?
A multi-step synthesis is typically employed, starting with 2-(Aziridin-1-yl)ethanamine (CAS 4025-37-0; molecular weight 86.14 g/mol) reacting with furan-2-carbaldehyde via reductive amination or condensation . Key variables include solvent choice (e.g., methanol or THF), temperature (25–60°C), and catalysts (e.g., NaBH4 or Ti(OiPr)4). Computational reaction path searches (e.g., DFT) can predict optimal transition states and intermediates, reducing trial-and-error approaches . Factorial design experiments (e.g., varying molar ratios, solvents, and reaction times) are recommended to identify critical factors affecting yield .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural ambiguities?
- 1H/13C NMR : Confirm the aziridine ring (δ 1.5–2.5 ppm for CH2 groups) and imine linkage (δ 7.5–8.5 ppm for C=N) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 177.2 (C9H13N3O) verify the molecular weight .
- FT-IR : Stretching frequencies for C=N (~1640 cm⁻¹) and aziridine C-N (~930 cm⁻¹) .
- GC-MS : Use polar columns (e.g., DB-5) for purity analysis, referencing retention indices of analogous amines .
Potential ambiguities, such as imine tautomerism, require cross-validation with computational spectra .
How does the presence of the aziridine ring influence the compound's reactivity in nucleophilic or ring-opening reactions, and what experimental precautions are necessary to control these processes?
The strained aziridine ring undergoes nucleophilic ring-opening with acids, thiols, or electrophiles, forming ethylenediamine derivatives . To mitigate unintended reactions:
- Use inert atmospheres (N2/Ar) and anhydrous solvents.
- Monitor reactions via TLC or in situ NMR.
- Avoid prolonged exposure to moisture; store at -20°C to stabilize the aziridine moiety .
What strategies can be employed to resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?
- Standardized Protocols : Conduct solubility tests in DMSO, water, and ethanol under controlled temperatures (25°C ± 1°C) .
- Stability Studies : Use DSC/TGA to assess thermal degradation and identify decomposition thresholds.
- Purity Analysis : Cross-reference HPLC/GC data with certified standards (e.g., ≥98% purity thresholds) . Discrepancies may arise from impurities (e.g., residual solvents or byproducts), requiring column purification or recrystallization .
How can computational chemistry tools (e.g., DFT, molecular docking) be integrated into the experimental design to predict the compound's behavior in catalytic or biological systems?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess nucleophilicity or catalytic potential .
- Molecular Docking : Screen for bioactivity (e.g., enzyme inhibition) using protein databases (PDB).
- Reaction Path Optimization : Combine quantum chemical calculations with experimental feedback loops to refine synthetic routes .
What are the critical factors in designing stability studies for this compound under various storage conditions, and how should degradation products be identified?
- Environmental Factors : Test stability under UV light, humidity (40–80% RH), and temperature (-20°C to 25°C) .
- Analytical Methods : Use HPLC-DAD or LC-MS to track degradation products (e.g., oxidized imines or ring-opened amines).
- Accelerated Testing : Employ Arrhenius models to predict shelf life at elevated temperatures .
In developing a scalable purification protocol, what chromatographic or crystallization techniques are most effective given its functional groups?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar impurities.
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles. Similar crystalline compounds (e.g., 4-ethyl-N-phenethylpiperidinamine hydrochloride) suggest isopropanol as a viable solvent .
How can researchers address discrepancies in catalytic activity data when using this compound as a ligand or intermediate in organocatalytic reactions?
- Control Experiments : Isolate variables (e.g., ligand concentration, solvent polarity) using factorial design .
- Byproduct Analysis : Characterize side products via GC-MS or NMR to identify competing reaction pathways.
- Reproducibility : Standardize catalyst activation protocols (e.g., degassing, pre-treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
